N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
Overview
Description
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrazine derivatives, including their effects on various cell lines and biological pathways.
Material Science: Pyrazine derivatives, including this compound, are explored for their potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit cell proliferation by arresting the cell cycle in the sub-G1 phase . The compound also exhibits antiangiogenic properties by inhibiting blood vessel formation in tumor tissues . These effects are mediated through its binding to enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which play a crucial role in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: This compound is another pyrazine derivative with promising anticancer properties.
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds are synthesized via Suzuki cross-coupling reactions and have shown significant biological activities.
Uniqueness
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide stands out due to its specific structural features and the unique biological activities it exhibits. Its ability to inhibit cell proliferation and angiogenesis makes it a valuable compound in anticancer research .
Properties
IUPAC Name |
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-9(2,3)8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLURXGVOCYJEDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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